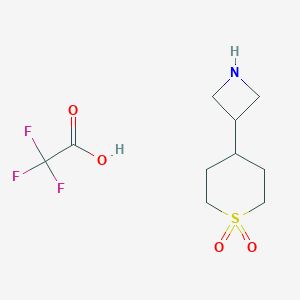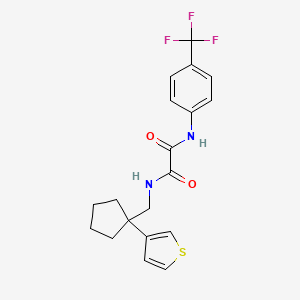
N1-((1-(thiophen-3-yl)cyclopentyl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene-based compounds can vary widely depending on the specific substituents attached to the thiophene ring. The thiophene ring itself consists of four carbon atoms and one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including reactions with various electrophiles, nucleophiles, and radicals . The specific reactions that a thiophene derivative can undergo depend on the substituents attached to the thiophene ring.Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Novel Synthetic Approaches
A study by Mamedov et al. (2016) outlines a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology is applicable to the synthesis of oxalamides and provides a new formula for both anthranilic acid derivatives and oxalamides, which could potentially relate to the synthesis of N1-((1-(thiophen-3-yl)cyclopentyl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (Mamedov et al., 2016).
Copper-Catalyzed Coupling Reactions
De et al. (2017) describe a copper-catalyzed coupling reaction involving (hetero)aryl chlorides and amides, demonstrating that Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide is an effective catalyst system. This process shows potential for the development of novel compounds that may include structures similar to this compound (De et al., 2017).
Polyamine Catabolism in Programmed Cell Death
Ha et al. (1997) investigated the role of polyamine catabolism in programmed cell death, focusing on N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue. This research could be relevant in understanding the action of this compound in similar biological processes (Ha et al., 1997).
Antitumor Agents with Thiophene Moiety
Gomha et al. (2016) synthesized a series of compounds incorporating the thiophene moiety as potent anti-tumor agents. The relevance of this study lies in its exploration of the thiophene component, which is also present in this compound. Such compounds show promise in cancer treatment research (Gomha et al., 2016).
Photochromism in Single-Crystalline Phase
Irie et al. (2000) investigated the photochromic reactions of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene and derivatives in single-crystalline phases. This study highlights the potential for materials with thiophene components, similar to this compound, to be used in photochromic applications (Irie et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene-based compounds have a wide range of applications in medicinal chemistry and material science, and research in this area is ongoing . Future directions could include the development of new synthetic methods for thiophene derivatives, the discovery of new biological activities of these compounds, and the design of new thiophene-based materials .
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c20-19(21,22)13-3-5-15(6-4-13)24-17(26)16(25)23-12-18(8-1-2-9-18)14-7-10-27-11-14/h3-7,10-11H,1-2,8-9,12H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUOWJRODCREGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



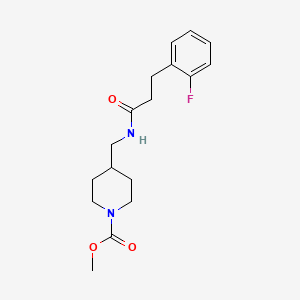
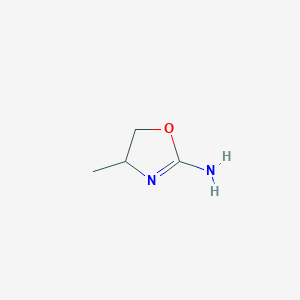
![2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2913750.png)
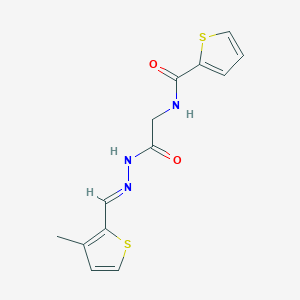

![N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2913754.png)

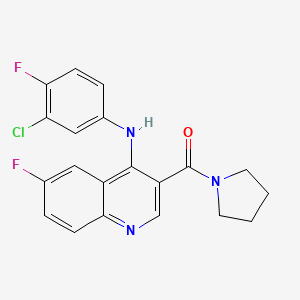
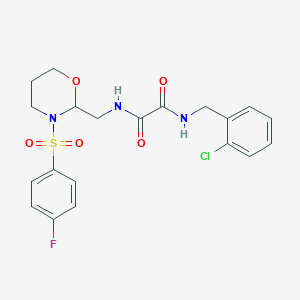
![isopropyl 2-[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetate](/img/structure/B2913761.png)
